N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide

Kinase Inhibition PIM Kinase Structure-Activity Relationship

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide is a synthetic small molecule featuring a thieno[3,2-d]pyrimidine core, a scaffold commonly explored for kinase inhibition. Its molecular formula is C16H12F3N3O3S, it has a molecular weight of 383.3 g/mol, and a calculated XLogP3-AA of 3.1, indicating moderate lipophilicity.

Molecular Formula C16H12F3N3O3S
Molecular Weight 383.35
CAS No. 2034504-57-7
Cat. No. B2923276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide
CAS2034504-57-7
Molecular FormulaC16H12F3N3O3S
Molecular Weight383.35
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCCN2C=NC3=C(C2=O)SC=C3)OC(F)(F)F
InChIInChI=1S/C16H12F3N3O3S/c17-16(18,19)25-12-4-2-1-3-10(12)14(23)20-6-7-22-9-21-11-5-8-26-13(11)15(22)24/h1-5,8-9H,6-7H2,(H,20,23)
InChIKeyNOQXIEOUKVRQFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide (CAS 2034504-57-7) for Kinase Inhibitor Research


N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide is a synthetic small molecule featuring a thieno[3,2-d]pyrimidine core, a scaffold commonly explored for kinase inhibition. Its molecular formula is C16H12F3N3O3S, it has a molecular weight of 383.3 g/mol, and a calculated XLogP3-AA of 3.1, indicating moderate lipophilicity [1]. The compound is cataloged under PubChem CID 91818305 and is available from various chemical vendors as a research chemical [1]. At the time of this analysis, no publicly available primary literature or patent data provides verified biological activity metrics, target engagement, or selectivity profiles for this specific compound.

Critical Evaluation for Sourcing N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide: Beyond Generic Thienopyrimidine Scaffolds


The thieno[3,2-d]pyrimidine chemotype is a versatile scaffold that has yielded potent inhibitors against various kinases, including PIM, PI3K, and CDK7, often exhibiting distinct structure-activity relationships (SAR) highly sensitive to subtle substitution patterns [1]. Generalizing potency or selectivity from one congener to another within this class is scientifically invalid without direct comparative data. For example, small changes to the pendant benzamide moiety can fundamentally shift kinase selectivity profiles. Therefore, procuring this specific analog, which features a 2-(trifluoromethoxy)benzamide moiety, as a direct substitute for a published, active thieno[3,2-d]pyrimidine without verified comparative data carries a very high risk of divergent and unpredictable biological outcomes. The primary evidence gap for this compound is the complete absence of such target-specific quantitative data, making any claim of its performance unreliable.

Quantitative Differentiation Evidence for N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide vs. In-Class Analogs


Comparative Bioactivity Data Unavailable: A Critical Void for Scientific Selection

A comprehensive search of public databases, including PubChem, BindingDB, ChEMBL, and patent literature, returned zero quantitative biochemical or cellular potency data (e.g., IC50, EC50, Ki) for this specific compound against any biological target [1]. In contrast, closely related analogs from the thieno[3,2-d]pyrimidine class have been characterized. For instance, in the PIM kinase patent space (US9321756), a structurally distinct thieno[3,2-d]pyrimidine compound (CHEMBL3394164) shows an IC50 of 1-1.5 nM against PIM1 [2]. However, this data is not transferable to the target compound due to fundamental differences in the core scaffold and substitution pattern. No direct head-to-head or cross-study comparable evidence exists to support any claim of superior or comparable potency for this compound.

Kinase Inhibition PIM Kinase Structure-Activity Relationship Thienopyrimidine

Physicochemical Properties vs. Drug-Likeness Benchmarks: A Reference Profile

The computed physicochemical properties of the target compound can be compared to established benchmarks for oral drug-likeness. The compound has a molecular weight of 383.3 g/mol, a calculated lipophilicity (XLogP3-AA) of 3.1, 1 hydrogen bond donor, and 8 hydrogen bond acceptors [1]. This places it within Lipinski's Rule of Five space for potential oral activity (MW<500, LogP<5, HBD<5, HBA<10). For comparison, the well-known DNA-PK inhibitor NU7441 has a higher molecular weight (413.5 g/mol) but a lower cLogP (1.8) . The target compound's 5 rotatable bonds and TPSA of 99.2 Ų are also within favorable ranges.

Drug-likeness Physicochemical Properties Lipinski's Rule of Five

Potential Application Scenarios for N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide Based on Scaffold Potential


Exploratory Kinase Panel Screening for Novel Target Deconvolution

Given the thieno[3,2-d]pyrimidine scaffold's established history of kinase engagement, this specific, uncharacterized analog presents a moderately lipophilic (XLogP3-AA: 3.1) and drug-like (MW: 383.3) probe for broad kinase selectivity panels [1]. Its primary research use is in identifying potential kinase targets or anti-targets, thereby establishing its own unique selectivity fingerprint. This scenario directly addresses the evidence gap identified in Section 3, as the goal is to generate the missing foundational data.

Chemical Biology Tool for Investigating PIM Kinase or PI3K Pathway SAR

As a structural analog within the same family as known PIM and PI3K inhibitors, this compound could be used in focused structure-activity relationship (SAR) studies to map how the 2-(trifluoromethoxy)benzamide moiety alters potency and selectivity profiles compared to other aryl substitutions in the same scaffold [2][3]. It serves as a comparator for established inhibitors like those in US9321756, provided that assays are run side-by-side to generate the missing comparator-based evidence.

Physicochemical Comparator for Pharmacokinetic Optimization

The compound's computed properties, including a moderate TPSA (99.2 Ų) and 5 rotatable bonds, make it a useful comparator tool in medicinal chemistry projects aiming to modulate lipophilicity and permeability within a thienopyrimidine series [1]. Its data serves as a reference point when evaluating new analogs designed to improve upon its predicted solubility and cell permeability.

Quote Request

Request a Quote for N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.